molecular formula C9H14O5S B13207588 Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13207588
M. Wt: 234.27 g/mol
InChI Key: NCOKGTMYKJXDJP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-7,7-dioxo-1-oxa-7λ⁶-thiaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique sulfur-containing heterocyclic framework. Its structure comprises an eight-membered spiro[2.5]octane core, integrating a 1-oxa (oxygen) and 7λ⁶-thia (sulfur) moiety, with two ketone groups (7,7-dioxo) and a methyl ester substituent. The spiro junction at positions 2 and 5 introduces conformational rigidity, while the sulfur atom in a high oxidation state (λ⁶) may influence reactivity and stability.

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

methyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-8(7(10)13-2)9(14-8)4-3-5-15(11,12)6-9/h3-6H2,1-2H3

InChI Key

NCOKGTMYKJXDJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCS(=O)(=O)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-methyl-2,5-dioxo-1,2-oxaphospholane with trimethylsilyl cyanide. This reaction can yield different organophosphorus compounds depending on the conditions used . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Bicyclic Esters ()

Ethyl 3-aminobicyclo[2.2.2]octane carboxylates (e.g., (±)-2, (±)-3) share ester functionalities but differ in ring topology. For example, the amino substituents in (±)-2 and (±)-3 enhance solubility in polar solvents, whereas the spiro compound’s ketone groups may increase polarity .

Thia-Azabicyclo Derivatives ()

Compounds like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit fused bicyclo[4.2.0] systems with sulfur and nitrogen heteroatoms. These structures, common in cephalosporin antibiotics, highlight the role of sulfur in enhancing biological activity. The target spiro compound lacks the β-lactam ring critical for antibiotic function but may share reactivity patterns due to its sulfone group (7,7-dioxo) .

Physicochemical Properties

Compound Name Molecular Formula Ring System Key Functional Groups Melting Point (°C)
Target Compound C₉H₁₂O₅S Spiro[2.5]octane Methyl ester, dioxo, oxa, thia N/A
(±)-2 () C₁₁H₁₈ClNO₂ Bicyclo[2.2.2]octene Ethyl ester, amino 227–229
(±)-3 () C₁₁H₂₀ClNO₂ Bicyclo[2.2.2]octane Ethyl ester, amino 130–133
(6R,7S)-... () C₁₄H₁₄N₆O₄S₂ Bicyclo[4.2.0]octene Carboxylic acid, tetrazole N/A

Notes:

  • The target compound’s melting point and solubility data are unavailable in the provided evidence. Bicyclic esters in show higher melting points (130–229°C), likely due to ionic hydrochloride salts and hydrogen bonding .
  • The sulfur oxidation state (λ⁶ in the target vs. λ⁴ in compounds) may reduce nucleophilicity, altering reactivity .

Conformational Analysis ()

The spiro[2.5]octane system introduces unique puckering dynamics compared to planar or fused bicyclic rings. Cremer and Pople’s puckering coordinates describe nonplanar ring distortions, which in spiro systems could lead to strain modulation. For example, the spiro junction may reduce angle strain compared to bicyclo[2.2.2]octanes but increase torsional strain due to eclipsing interactions. Such conformational differences could influence stability and intermolecular interactions .

Research Findings and Limitations

  • Synthetic Routes : Likely involve cyclization of dicarbonyl precursors with sulfur nucleophiles, analogous to bicyclo[2.2.2]octane syntheses .
  • Stability : The λ⁶-sulfur configuration may confer resistance to reduction, contrasting with λ⁴-sulfur in compounds .
  • Limitations : Absence of experimental data (e.g., NMR, XRD) precludes definitive conclusions about conformation or reactivity.

Biological Activity

Methyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound noted for its unique spiro structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₄O₅S
Molecular Weight234.27 g/mol
IUPAC Namemethyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate
InChI KeyNCOKGTMYKJXDJP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced microbial growth or cancer cell proliferation.
  • Cell Signaling Modulation : It may affect signaling pathways by interacting with proteins that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of sulfur and oxygen atoms in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that Methyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest that the compound disrupts bacterial cell walls or inhibits essential metabolic processes.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In cellular assays, it has been observed to induce apoptosis in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The induction of apoptosis is believed to occur through the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against common pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed for both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
  • Anticancer Research :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was utilized to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent activity at low concentrations.

Comparative Analysis with Similar Compounds

The biological activity of Methyl 2-methyl-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 2-chloro-7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octaneSpiro compoundModerate antimicrobial
7-Oxabicyclo[2.2.1]heptane derivativesBicyclic structureKnown for anticancer effects

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